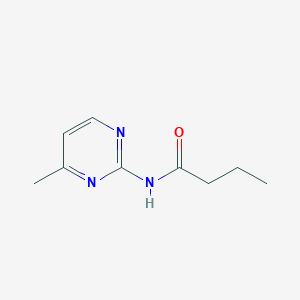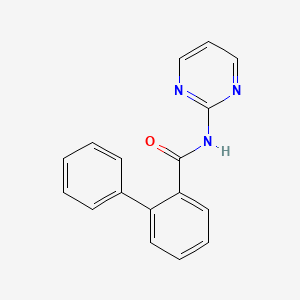
2-phenyl-N-pyrimidin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-pyrimidin-2-ylbenzamide is a chemical compound that has attracted considerable attention from the scientific community due to its potential biological applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-pyrimidin-2-ylbenzamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, 2-phenyl-N-pyrimidin-2-ylbenzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-phenyl-N-pyrimidin-2-ylbenzamide has been shown to have other biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidant properties, which may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-phenyl-N-pyrimidin-2-ylbenzamide for lab experiments is its high potency and specificity for CDKs. This makes it a valuable tool for studying the role of CDKs in various cellular processes. However, one limitation of this compound is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-phenyl-N-pyrimidin-2-ylbenzamide. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases beyond cancer. Finally, investigations into the safety and toxicity of this compound are necessary to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-phenyl-N-pyrimidin-2-ylbenzamide can be achieved through various methods, including the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base, or the reaction of 2-aminopyrimidine with 2-chlorobenzoyl chloride in the presence of a base. These methods have been extensively studied and optimized for the production of high yields and purity of the compound.
Scientific Research Applications
2-phenyl-N-pyrimidin-2-ylbenzamide has been widely investigated for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been demonstrated to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of other diseases.
properties
IUPAC Name |
2-phenyl-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-16(20-17-18-11-6-12-19-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIZRXHZRHXLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

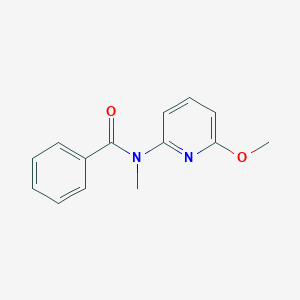
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)
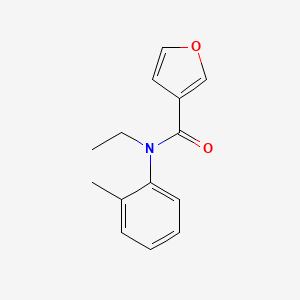

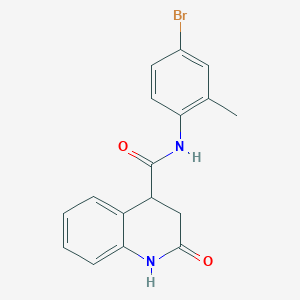
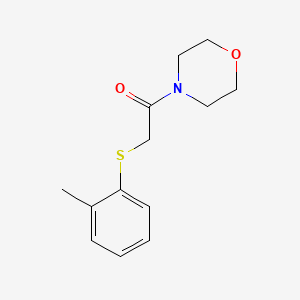

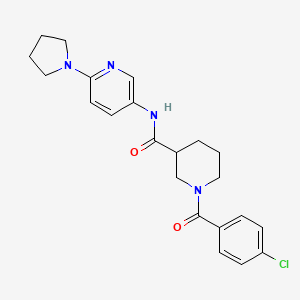
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
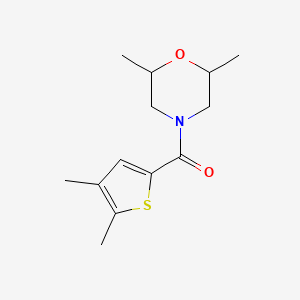
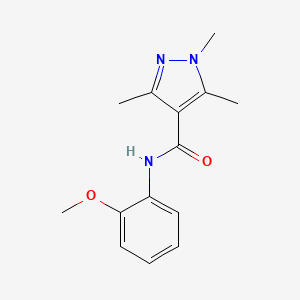
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
